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Compound of Interest

Compound Name: Apinac

Cat. No.: B1163289

An In-Depth Technical Guide to the Pharmacological Properties of Adamantan-1-yl 1-pentyl-1H-
indazole-3-carboxylate and its Amide Analogue (AKB48/APINACA)

A Note on Nomenclature: The compound specified, adamantan-1-yl 1-pentyl-1H-indazole-3-
carboxylate (APINAC), is an ester. However, the vast majority of scientific literature focuses on
its amide analogue, N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, commonly known
as AKB48 or APINACA. One report notes the discovery of the carboxylate version in an illegal
product, highlighting the absence of chemical or pharmacological data for it[1]. This guide will,
therefore, focus on the extensively studied and well-characterized pharmacological properties
of AKB48 (APINACA), a potent synthetic cannabinoid.

Introduction

N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (AKB48 or APINACA) is a synthetic
cannabinoid receptor agonist (SCRA) that has been identified in herbal smoking blends since
its initial detection in Japan in 2012.[2][3] Structurally, it features an indazole core,
distinguishing it from many earlier JWH-type synthetic cannabinoids that are based on an
indole structure.[3][4] AKB48 is recognized for its cannabis-like psychoactive effects, which are
mediated through its interaction with the body's endocannabinoid system.[2][5] Due to its
potent effects and prevalence in the designer drug market, AKB48 has been classified as a
Schedule | controlled substance in the United States and is illegal in many other countries.[5][6]
This document provides a comprehensive overview of its pharmacological properties, drawing
from in vitro and in vivo research.
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Pharmacodynamics: Receptor Binding and
Functional Activity

AKBA48 functions as a potent agonist at both the cannabinoid receptor type 1 (CB1) and type 2
(CB2).[6] In vitro studies have demonstrated its high affinity for these G protein-coupled
receptors. The CB1 receptor is primarily located in the central nervous system and is
responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is
predominantly found in the immune system and peripheral tissues, where it plays a role in
inflammatory processes.

AKBA48 exhibits full agonism at the CB1 receptor and acts as a partial agonist at the CB2
receptor.[6] Its binding affinity (Ki) and functional potency (EC50) have been quantified in
various studies, showing a nanomolar affinity for both receptor subtypes.[6][7]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters for AKB48 in
comparison to A°-Tetrahydrocannabinol (A°-THC) and another common synthetic cannabinoid,
JWH-018.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

Compound CB1 Ki (nM) CB2 Ki (nM)
AKB48 (APINACA) 3.24 1.68

A°-THC 28.35 37.82
JWH-018 9.62 8.55
Source:[6]

Table 2: Cannabinoid Receptor Functional Potency (EC50)
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Compound CB1 EC50 (nM) CB2 EC50 (nM) Receptor Activity
Full Agonist (CB1),
AKB48 (APINACA) 142 141 ) ]
Partial Agonist (CB2)
Source:[6]

Signaling Pathways

Upon binding to CB1 and CB2 receptors, which are coupled to inhibitory G proteins (Gi/o),
AKBA48 initiates a cascade of intracellular signaling events. The primary pathway involves the
inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic adenosine
monophosphate (CAMP) levels.[8] Additionally, activation of these receptors can modulate ion
channels, leading to the inhibition of voltage-gated calcium channels and the activation of
inwardly rectifying potassium channels.[8] Another important signaling pathway activated by
cannabinoid receptor agonists is the recruitment of 3-arrestin 2, which can lead to receptor
desensitization and internalization, as well as initiating G protein-independent signaling.
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Caption: Simplified signaling cascade following AKB48 binding to cannabinoid receptors.

In Vivo Pharmacological Effects

Animal studies have been crucial in characterizing the physiological and behavioral effects of
AKBA48. In vivo experiments in mice and rats have demonstrated that AKB48 administration
induces a classic "cannabinoid tetrad" of effects:

« Hypothermia: A significant decrease in body temperature.[7]
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e Analgesia: An increased pain threshold to noxious stimuli.[7]
o Catalepsy: A state of immobility.[7]
o Hypoactivity: Reduced spontaneous motor activity.[7]

Furthermore, studies in mice have shown that AKB48 can impair sensorimotor responses and,
at higher doses, may cause seizures, myoclonia, and hyperreflexia.[7] These effects are
consistent with CB1 receptor agonism, as they can be prevented by the administration of a
selective CBL1 receptor antagonist.[7] Drug discrimination studies in rats have also confirmed
that AKB48 produces subjective effects similar to those of A°-THC.[5]

Metabolism

The metabolism of AKB48 is extensive, with the parent compound often being difficult to detect
in urine samples.[9] In vitro studies using human hepatocytes have identified numerous phase |
and phase Il metabolites.[9] The primary metabolic pathways include monohydroxylation,
dihydroxylation, and trihydroxylation on both the adamantane ring and the N-pentyl side chain.
[9] Glucuronide conjugation of the hydroxylated metabolites also occurs.[9] Understanding
these metabolic pathways is critical for developing analytical methods for forensic and clinical
toxicology.

Experimental Protocols

The characterization of AKB48's pharmacological properties relies on established in vitro
assays. Below are detailed methodologies for two key experimental types.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific
receptor.

¢ Objective: To measure the ability of AKB48 to displace a known radioligand from CB1 and
CB2 receptors.

e Materials:
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o Receptor Source: Membranes from cells stably transfected with human CB1 or CB2
receptors (e.g., HEK-293 cells).[8]

o Radioligand: A high-affinity cannabinoid receptor ligand, such as [(H]CP-55,940.
o Test Compound: AKB48, serially diluted to a range of concentrations.
o Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[10]

o Non-specific Binding Control: A high concentration (e.g., 10 uM) of a non-radiolabeled
high-affinity ligand like WIN-55,212-2.[10]

o Equipment: 96-well plates, cell harvester with glass fiber filter mats, and a scintillation
counter.[10]

Procedure:

o Assay Setup: In a 96-well plate, set up reactions for total binding (buffer, radioligand,
membranes), non-specific binding (non-specific control, radioligand, membranes), and
competitive binding (test compound dilutions, radioligand, membranes).[10]

o Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the
binding to reach equilibrium.[8]

o Filtration: Rapidly terminate the reaction by filtering the contents of each well through a
glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand
from the unbound radioligand.[10]

o Washing: Wash the filters multiple times with ice-cold assay buffer to remove any
remaining unbound radioligand.[10]

o Quantification: Place the filter discs into scintillation vials with scintillation fluid and
measure the radioactivity using a scintillation counter.[10]

o Data Analysis: Calculate specific binding by subtracting the non-specific binding from the
total binding. Plot the percentage of specific binding against the logarithm of the test
compound concentration. Use non-linear regression to determine the ICso value (the
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concentration that inhibits 50% of specific binding). The Ki value is then calculated from
the ICso using the Cheng-Prusoff equation.[10]
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Caption: Workflow for a competitive radioligand binding assay.

Functional Assay (e.g., B-arrestin Recruitment)
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Functional assays are used to determine whether a compound acts as an agonist, antagonist,
or inverse agonist and to quantify its potency (EC50) and efficacy (Emax).

» Objective: To measure the functional activity of AKB48 at the CB1 receptor by quantifying the
recruitment of B-arrestin 2.

 Principle: This assay utilizes a technology like split-nanoluciferase complementation. The
CB1 receptor is tagged with one subunit of the luciferase enzyme, and [3-arrestin 2 is tagged
with the other. Agonist binding to the receptor causes a conformational change that promotes
the recruitment of B-arrestin 2, bringing the two luciferase subunits together and generating a
luminescent signal.[11][12][13]

o Materials:

o Cell Line: HEK-293 cells co-expressing the CB1-luciferase subunit fusion protein and the
[-arrestin-luciferase subunit fusion protein.

o Test Compound: AKB48, serially diluted.

o Reference Agonist: A known full agonist, such as CP55,940, for comparison.[14]
o Assay Plates: White, solid-bottom 96-well or 384-well plates.

o Detection Reagents: Luciferase substrate.

o Equipment: Luminometer.

e Procedure:

[e]

Cell Seeding: Seed the engineered cells into the assay plates and incubate for 24-48
hours.[14]

[e]

Compound Addition: Remove the culture medium and add the dilutions of the test
compound (AKB48) and the reference agonist to the wells.

[e]

Incubation: Incubate the plates at 37°C for a defined period (e.g., 90 minutes).[14]
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o Signal Detection: Add the detection reagent containing the luciferase substrate to each
well.

o Measurement: Measure the luminescence using a luminometer.

o Data Analysis: Plot the luminescent signal against the logarithm of the compound
concentration. Use non-linear regression (sigmoidal dose-response curve) to determine
the ECso (concentration for 50% of maximal effect) and Emax (maximal effect) values. The
potency and efficacy of AKB48 are then compared to the reference agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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